N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline
Description
N-[(3-Bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline is a substituted imidazole derivative characterized by a 4,5-diphenylimidazole core linked to an aniline moiety. The aniline nitrogen is further substituted with a phosphorylmethyl group bearing a 3-bromophenyl substituent and two methoxy groups. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C30H27BrN3O3P |
|---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C30H27BrN3O3P/c1-36-38(35,37-2)30(24-14-9-15-25(31)20-24)32-26-18-16-23(17-19-26)29-33-27(21-10-5-3-6-11-21)28(34-29)22-12-7-4-8-13-22/h3-20,30,32H,1-2H3,(H,33,34) |
InChI Key |
UOHSFRKQUGUNGI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)Br)NC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl and dimethoxyphosphorylmethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
- Structural Differences :
- The aniline nitrogen in this compound is substituted with two methyl groups instead of the phosphorylmethyl-3-bromophenyl group.
- Lacks the electron-withdrawing bromine and phosphoryl moieties, leading to reduced polarity compared to the target compound.
- Synthesis : Synthesized via refluxing benzil, N,N-dimethylbenzaldehyde, and ammonium acetate in glacial acetic acid, yielding 89% after recrystallization from DMF .
- Crystallography :
2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole
- Structural Differences: Contains a 4-bromophenyl substituent (vs. 3-bromophenyl in the target compound) and a 3-fluoro-4-methylphenyl group.
- The 4-bromo substitution may alter π-stacking interactions compared to the 3-bromo isomer in the target compound .
N,N-Dimethyl-4-(1-(6-nitrobenzo[d]thiazol-2-yl)-4,5-diphenyl-1H-imidazol-2-yl)aniline (HP-2)
- Structural Differences: Features a nitrobenzo[d]thiazolyl group instead of the phosphorylmethyl-3-bromophenyl substituent.
- Synthesis : Yield of 89% under optimized conditions, suggesting efficient coupling of the nitrobenzo[d]thiazole moiety .
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)
- Structural Differences :
- A dihydroimidazole core with a methoxyphenyl group and an amine substituent.
- Lacks the extended conjugation of the 4,5-diphenylimidazole system, reducing aromatic stabilization.
- Synthesis: Prepared via reaction of carbamates with 2-amino-imidazoline hydrobromides in acetonitrile, followed by flash chromatography .
Comparative Analysis of Key Properties
Discussion of Structural and Functional Implications
- Phosphoryl Group Influence : The phosphorylmethyl group in the target compound may enhance solubility in polar solvents and facilitate interactions with biological targets (e.g., kinases or phosphatases), unlike the dimethylaniline or nitrobenzo[d]thiazole derivatives .
- Bromine Position : The 3-bromo substitution (vs. 4-bromo in ) could sterically hinder rotation around the phenyl-imidazole bond, affecting molecular conformation and packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
